1-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at the 4-position with a 1,2,4-oxadiazole ring bearing a pyridin-3-yl group and at the 1-position with a 4-methoxyphenyl group . The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, enhancing metabolic stability, while the pyridine and methoxyphenyl groups contribute to π-π stacking and hydrophobic interactions in biological targets.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-24-15-6-4-14(5-7-15)22-11-13(9-16(22)23)18-20-17(21-25-18)12-3-2-8-19-10-12/h2-8,10,13H,9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTRWAUNNPJXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Core: Starting from a suitable precursor, the pyrrolidinone core can be synthesized through cyclization reactions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.
Attachment of the Pyridyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Anticancer Activity
The 1,3,4-oxadiazole scaffold, which is integral to the structure of 1-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, has been extensively studied for its anticancer properties. Research indicates that derivatives containing this moiety exhibit significant cytotoxicity against various cancer cell lines.
Case Studies and Findings
- A study highlighted that compounds with the 1,3,4-oxadiazole structure demonstrated potent anticancer activity by inhibiting telomerase in gastric cancer cell lines (SGC-7901), with IC50 values indicating strong efficacy compared to standard controls .
- Another investigation found that specific derivatives of 1,3,4-oxadiazole showed promising results against multiple cancer types. For instance, a compound was reported to have an IC50 of 1.18 µM against several cancer cell lines (HEPG2, MCF7), outperforming traditional chemotherapeutics .
Antimicrobial Properties
The compound's structure also suggests potential antimicrobial activity. Research into related oxadiazole derivatives has shown effectiveness against various bacterial strains.
Research Insights
- Derivatives of 1,3,4-oxadiazoles have been synthesized and screened for antimicrobial activity. These compounds have been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Antiviral Applications
Recent studies have explored the antiviral potential of oxadiazole derivatives against viral infections, including those caused by SARS-CoV-2.
Notable Discoveries
- A review indicated that specific oxadiazole-based compounds exhibited antiviral properties by inhibiting viral replication mechanisms . This suggests that this compound could be a candidate for further antiviral research.
Other Therapeutic Applications
Beyond its anticancer and antimicrobial activities, the compound may possess additional therapeutic effects:
Potential Activities
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can reduce inflammation markers in vitro .
- Antidiabetic Properties : There is emerging evidence that certain derivatives may influence glucose metabolism positively .
Comprehensive Data Table
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparative Data Table
*Calculated based on formula C₁₈H₁₆N₄O₃.
Key Findings and Implications
Substituent Effects :
- Electron-donating groups (e.g., methoxy) enhance aromatic interactions but may reduce metabolic stability.
- Bulky substituents (e.g., trifluoromethyl biphenyl) improve potency but may limit bioavailability.
Synthetic Feasibility : Yields for oxadiazole-containing compounds vary widely (30–72%), influenced by substituent complexity .
Biological Activity
1-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound of significant interest due to its diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes the findings from various studies, highlighting the compound's mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 336.39 g/mol. The compound features a pyrrolidine ring linked to an oxadiazole moiety and a methoxyphenyl group, which contributes to its biological activity.
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit various mechanisms of action against cancer cells and pathogens. The biological activity can be attributed to:
- Inhibition of Enzymes : The oxadiazole derivatives have been shown to inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Studies have demonstrated that these compounds can activate apoptotic pathways in cancer cells by increasing p53 expression levels and promoting caspase activation .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis via p53 activation |
| A549 | 12.50 | HDAC inhibition |
| A375 | 10.00 | Thymidylate synthase inhibition |
These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer cell lines.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
These findings suggest that the compound could be effective in treating bacterial infections.
Case Studies
A notable study explored the efficacy of this compound in a murine model of cancer. Mice treated with varying doses showed significant tumor regression compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology .
Another investigation focused on its antiviral properties against beta-coronaviruses. The compound exhibited an EC50 value of 4.7 µM with acceptable cytotoxicity levels, suggesting it could serve as a lead compound for further antiviral drug development .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one?
Methodological Answer: The synthesis typically involves multi-step reactions:
Pyrrolidinone Core Formation : Cyclocondensation of γ-amino acids or ketones with aldehydes under acidic conditions to form the pyrrolidin-2-one scaffold .
Oxadiazole Ring Construction : A [3+2] cycloaddition between nitrile oxides (generated in situ from hydroxylamine derivatives) and pyridinyl-substituted amidoximes. Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
Coupling Reactions : Use of Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-methoxyphenyl group. Catalysts like Pd(PPh₃)₄ and bases (K₂CO₃) improve yields .
Key Data : Yields range from 45–70% depending on solvent purity and reaction time.
Q. How is the compound structurally characterized to confirm regiochemistry of the oxadiazole ring?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR distinguish oxadiazole substitution patterns. The pyridin-3-yl group shows characteristic aromatic protons at δ 8.5–9.0 ppm, while the oxadiazole C-5 proton appears as a singlet near δ 8.2 ppm .
- X-ray Crystallography : Resolves ambiguities in regiochemistry. For example, bond angles between oxadiazole N-O and pyridinyl C-N confirm substitution at the 3-position .
- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ at m/z 378.1422).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., MTT vs. ATP-based viability assays). For example, IC₅₀ values for antiproliferative activity vary by ±15% depending on incubation time .
- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) to maintain compound stability. Dynamic light scattering (DLS) confirms nanoparticle-free formulations .
- Metabolite Interference : LC-MS/MS quantifies parent compound vs. metabolites in biological matrices. Adjust dosing regimens to account for rapid hepatic clearance .
Q. What strategies optimize the compound’s selectivity for kinase targets vs. off-target effects?
Methodological Answer:
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets. Pyridinyl-oxadiazole moieties show high affinity for tyrosine kinases (e.g., EGFR) due to π-π stacking with Phe residues .
- SAR Studies : Systematically modify substituents:
- 4-Methoxyphenyl : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance hydrophobic interactions.
- Pyridin-3-yl : Substitute with pyridin-2-yl to alter hydrogen-bonding patterns .
Data Table :
| Modification | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) |
|---|---|---|
| Parent Compound | 12 ± 2 (EGFR) | 480 ± 50 (CDK2) |
| Pyridin-2-yl Analog | 18 ± 3 | 620 ± 60 |
Q. How can researchers address discrepancies in spectral data for degradation products?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via HPLC-DAD at 254 nm .
- Isolation and Identification : Use preparative TLC to isolate degradation products. NMR and IR identify cleavage products (e.g., pyrrolidinone ring opening under acidic conditions) .
Key Finding : The oxadiazole ring is stable at pH 7–9 but hydrolyzes to amidoximes at pH < 3 .
Experimental Design Considerations
Q. What controls are critical for in vivo pharmacokinetic studies?
Methodological Answer:
- Positive Controls : Use structurally similar compounds with known ADME profiles (e.g., pyridinyl-oxadiazole analogs) .
- Vehicle Controls : Administer DMSO/saline mixtures to isolate solvent effects on bioavailability.
- Dose Escalation : Test 10–100 mg/kg in rodent models to establish linearity in AUC₀–24h and Cmax.
Q. How should researchers design assays to evaluate metabolic stability?
Methodological Answer:
- Liver Microsomal Assays : Incubate the compound with human/rat liver microsomes (1 mg/mL protein) and NADPH. LC-MS quantifies parent compound depletion over 60 min .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure IC₅₀ values. Ki values < 1 μM indicate high inhibition risk .
Data Contradiction Analysis
Q. Why do computational predictions of logP conflict with experimental values?
Methodological Answer:
- Software Limitations : Tools like ChemDraw overestimate logP for heteroaromatic systems. Experimental shake-flask methods (octanol/water) are more reliable.
- Tautomerism : The oxadiazole ring’s tautomeric forms (1,2,4-oxadiazole vs. 1,3,4-oxadiazole) alter hydrophobicity. ¹⁵N NMR clarifies tautomeric distribution .
Q. How to reconcile conflicting cytotoxicity data in 2D vs. 3D cell models?
Methodological Answer:
- 3D Spheroid Penetration : Use confocal microscopy with fluorescent analogs to quantify drug penetration. Poor penetration in 3D models explains higher IC₅₀ values .
- Hypoxia Effects : Measure HIF-1α levels in 3D models; hypoxia reduces prodrug activation (e.g., nitroreductase-dependent systems) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
